![molecular formula C32H31F2N3O2 B1662489 Zosuquidar CAS No. 167354-41-8](/img/structure/B1662489.png)
Zosuquidar
描述
Zosuquidar, also known as LY-335979, is an experimental antineoplastic drug . It inhibits P-glycoproteins, trans-membrane proteins that pump foreign substances out of cells in an ATP-dependent fashion . Other drugs with this mechanism include tariquidar and laniquidar .
Synthesis Analysis
Zosuquidar has been developed as an acid-sensitive albumin-binding prodrug in a two-step synthesis using a maleimide hydrazone linker system . The first step introduces acetylbenzoic acid at the HO-group of zosuquidar, followed by derivatization with 6-maleimidocaproyl hydrazide to form the acid-sensitive hydrazone bond .
Molecular Structure Analysis
The molecular formula of Zosuquidar is C32H31F2N3O2 . Its molecular weight is 527.616 . The structure of Zosuquidar bound to the P-glycoprotein has been studied using cryo-EM .
Chemical Reactions Analysis
Zosuquidar has been shown to be suitable for monitoring intracellular calcium, either by flow cytometry or confocal microscopy, in cells overexpressing P-gp . It has also been found to bind rapidly and selectively to the cysteine-34 position of endogenous albumin after intravenous administration .
Physical And Chemical Properties Analysis
Zosuquidar has a molecular weight of 527.616 and a molecular formula of C32H31F2N3O2 .
科学研究应用
Enhancing Chemotherapeutic Efficacy
Zosuquidar has been studied for its role in combating multidrug resistance (MDR) in cancer cells . It functions as a P-glycoprotein (P-gp) inhibitor, which is a crucial protein involved in the efflux of chemotherapeutic agents from cancer cells, leading to drug resistance . By inhibiting P-gp, Zosuquidar can potentially restore the sensitivity of cancer cells to chemotherapeutic drugs, thereby enhancing the efficacy of cancer treatments .
Intracellular Calcium Measurement
In biochemistry research, Zosuquidar has been utilized for accurate intracellular calcium measurement in P-gp positive cells . Calcium plays a vital role in cellular processes, and its measurement is essential for understanding cellular physiology. Zosuquidar helps in retaining calcium indicators within the cells, thus facilitating reliable monitoring of intracellular calcium levels .
Clinical Oncology Trials
Zosuquidar has been part of clinical drug trials, especially in the context of acute myeloid leukemia (AML). It has been combined with other drugs like gemtuzumab ozogamicin to evaluate its safety, tolerability, and potential efficacy in elderly patients with relapsed or refractory AML .
Overcoming Chemotherapy Resistance
One of the major challenges in oncology is the development of resistance to chemotherapy. Zosuquidar’s role in reversing chemotherapy resistance has been a subject of interest, as it can inhibit the function of P-gp, which is often overexpressed in resistant cancer cells .
Drug Repositioning Opportunities
Zosuquidar has been considered for drug repositioning, where FDA-approved drugs with P-gp inhibition activities are investigated for potential cancer therapeutics . This approach leverages the safety profile of existing drugs to minimize further development issues.
Impact on Leukemic Cells
Studies have shown that Zosuquidar can affect leukemic cells that overexpress P-gp. It has been used in combination with other clinical drugs to increase the efficacy of treatments targeting these cells .
Role in Pharmacokinetics
Zosuquidar’s impact on the pharmacokinetics of other drugs is also noteworthy. By inhibiting P-gp, it can alter the absorption and distribution of various medications, which is critical in designing effective drug regimens .
作用机制
Target of Action
Zosuquidar primarily targets P-glycoproteins (P-gp) . P-glycoproteins are trans-membrane proteins that pump foreign substances out of cells in an ATP-dependent fashion . They play a crucial role in determining the response against medications, including cancer therapeutics .
Mode of Action
Zosuquidar acts by inhibiting P-glycoproteins . This inhibition prevents P-glycoproteins from pumping out therapeutic molecules before they can reach their target, effectively making the cancer multi-drug resistant . Zosuquidar inhibits this P-glycoprotein, causing the cancer cells to lose their medicine tolerance, and making antineoplastic drugs effective .
Biochemical Pathways
Zosuquidar affects the biochemical pathways involving intracellular calcium . Intracellular calcium, as a second messenger, is involved in multilevel cellular regulatory pathways and plays a role in switching between survival and initiation of cell death in neoplastic cells . The development of multidrug resistance (MDR) in neoplastic cells is associated with the ability of cells to escape programmed cell death, in which dysregulation of intracellular calcium may play an important role .
Pharmacokinetics
The pharmacokinetics of Zosuquidar reveal that in the presence of Zosuquidar at doses that exceeded 500 mg, there was a modest decrease in clearance (17–22%) and modest increase in the area under the curve (15–25%) of doxorubicin . This change was associated with an enhanced leukopenia and thrombocytopenia but was without demonstrable clinical significance .
Result of Action
The inhibition of P-glycoproteins by Zosuquidar results in the cancer cells losing their medicine tolerance, thereby making antineoplastic drugs effective . It also plays a role in the regulation of intracellular calcium levels, which is crucial for various cellular processes .
Action Environment
The action of Zosuquidar can be influenced by environmental factors. For instance, Zosuquidar elicited a high level of nonspecific adsorption to various labware, which significantly affected the outcomes of in vitro studies . Moreover, the presence of other drugs with P-glycoprotein inhibition activities can also influence the action of Zosuquidar .
安全和危害
属性
IUPAC Name |
(2R)-1-[4-[(2S,4R)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31F2N3O2/c33-32(34)29-22-7-1-3-9-24(22)31(25-10-4-2-8-23(25)30(29)32)37-17-15-36(16-18-37)19-21(38)20-39-28-13-5-12-27-26(28)11-6-14-35-27/h1-14,21,29-31,38H,15-20H2/t21-,29-,30+,31?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOVFYSQUDPMCN-XAKVHENESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C[C@H](COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5[C@H]6[C@H](C6(F)F)C7=CC=CC=C47 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31F2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9057894 | |
Record name | LY335979 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9057894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
P-glycoproteins are proteins which convert the energy derived from the hydrolysis of ATP to structural changes in protein molecules, in order to perform coupling, thus discharging medicine from cells. If P-glycoprotein coded with the MDR1 gene manifests itself in cancer cells, it discharges much of the antineoplastic drugs from the cells, making cancer cells medicine tolerant, and rendering antineoplastic drugs ineffective. This protein also manifests itself in normal organs not affected by the cancer (such as the liver, small intestine, and skin cells in blood vessels of the brain), and participates in the transportation of medicine. The compound Zosuquidar inhibits this P-glycoprotein, causing the cancer cells to lose their medicine tolerance, and making antineoplastic drugs effective. | |
Record name | Zosuquidar | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06191 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Zosuquidar | |
CAS RN |
167354-41-8 | |
Record name | Zosuquidar [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167354418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zosuquidar | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06191 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LY335979 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9057894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 167354-41-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZOSUQUIDAR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB5K82X98Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。